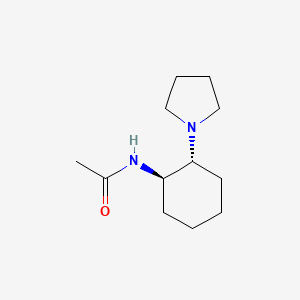
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, an ethyl-methylphenyl group, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-ethyl-6-methylphenylamine, and furan-2-ylmethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or solvents.
Formation of Intermediate Compounds: The starting materials undergo a series of chemical reactions to form intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the furan ring or the ethyl-methylphenyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions may involve the reduction of the chloro group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted amides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group, ethyl-methylphenyl group, and furan-2-ylmethyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-ethylphenyl)-N-(furan-2-ylmethyl)acetamide
- 2-chloro-N-(2-methylphenyl)-N-(furan-2-ylmethyl)acetamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide is unique due to the specific combination of functional groups attached to the acetamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
73901-57-2 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18ClNO2/c1-3-13-7-4-6-12(2)16(13)18(15(19)10-17)11-14-8-5-9-20-14/h4-9H,3,10-11H2,1-2H3 |
InChI Key |
BSNWBWQIIDAFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


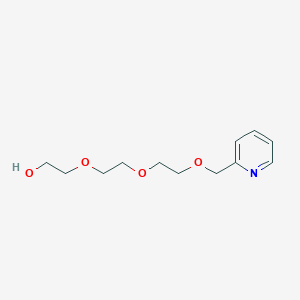
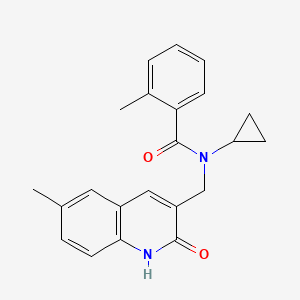
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
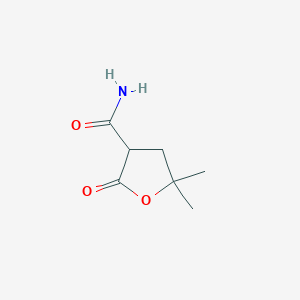
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
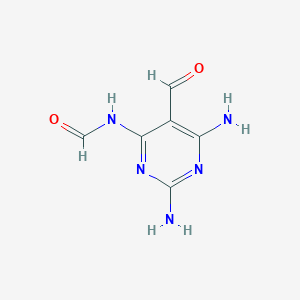
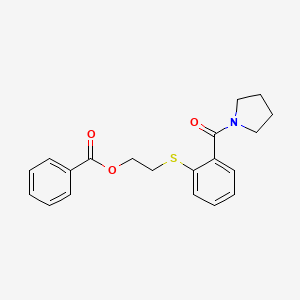
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)
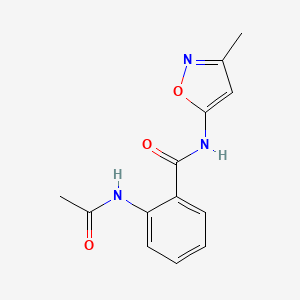
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
